2-(2-Chloroethoxy)benzamide
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Overview
Description
2-(2-Chloroethoxy)benzamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a 2-chloroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)benzamide typically involves the reaction of 2-chloroethanol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The general reaction scheme is as follows:
Formation of Intermediate:
Formation of Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Oxidation: Benzoyl derivatives such as benzaldehyde or benzoic acid.
Reduction: Benzylamines or other amine derivatives.
Scientific Research Applications
2-(2-Chloroethoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of polymers and materials with specific properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The amide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethoxy)benzamide: Similar structure but with a bromo group instead of a chloro group.
2-(2-Methoxyethoxy)benzamide: Contains a methoxyethoxy group instead of a chloroethoxy group.
2-(2-Hydroxyethoxy)benzamide: Contains a hydroxyethoxy group instead of a chloroethoxy group.
Uniqueness
2-(2-Chloroethoxy)benzamide is unique due to the presence of the chloroethoxy group, which imparts specific chemical reactivity and biological activity The chloro group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications
Properties
IUPAC Name |
2-(2-chloroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLHSDOLOPJHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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